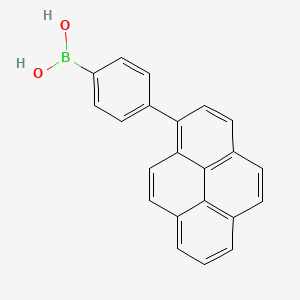

(4-(Pyren-1-yl)phenyl)boronic acid

Description

Properties

IUPAC Name |

(4-pyren-1-ylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15BO2/c24-23(25)18-10-6-14(7-11-18)19-12-8-17-5-4-15-2-1-3-16-9-13-20(19)22(17)21(15)16/h1-13,24-25H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISMRPUXCQLIMJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40731285 | |

| Record name | [4-(Pyren-1-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40731285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872050-52-7 | |

| Record name | [4-(Pyren-1-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40731285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of (4-(Pyren-1-yl)phenyl)boronic acid

An In-depth Technical Guide to the Physicochemical Properties of (4-(Pyren-1-yl)phenyl)boronic acid

Introduction

This compound is an aromatic boronic acid distinguished by the incorporation of a pyrene moiety. This unique structure imparts valuable photophysical properties, particularly strong fluorescence, which, combined with the versatile reactivity of the boronic acid group, makes it a compound of significant interest in various scientific fields. Arylboronic acids are a class of compounds known for their stability, low toxicity, and utility in organic synthesis, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for forming carbon-carbon bonds.[1]

The pyrene group acts as a fluorophore, a chemical group that can emit light after being excited.[1] This property is central to the application of this compound as a fluorescent probe.[1][2] Furthermore, the boronic acid functional group is a mild Lewis acid capable of forming reversible covalent bonds with diols (compounds with two hydroxyl groups), a characteristic that is fundamental to its use in molecular sensing and for binding to sugar structures (glycans) that are often overexpressed on the surface of cancer cells.[1]

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of this compound, intended for researchers, scientists, and professionals in drug development.

Core Physicochemical Properties

The integration of a large, polycyclic aromatic pyrene unit into the phenylboronic acid structure defines its physical and chemical characteristics.

General and Spectroscopic Data

The following tables summarize the key identifying and spectroscopic data for this compound.

Table 1: General Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 872050-52-7 | [1] |

| Molecular Formula | C₂₂H₁₅BO₂ | |

| Molecular Weight | 322.2 g/mol | [1] |

| Appearance | White to yellow powder | [3][4] |

| InChI Key | ISMRPUXCQLIMJL-UHFFFAOYSA-N |[1] |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

|---|---|---|

| ¹H NMR | Aromatic protons typically exhibit chemical shifts in the range of δ 8.07–7.99 ppm. | [1] |

| IR Spectroscopy | Characteristic peaks for B-O and O-H stretching vibrations are present. | [1] |

| Mass Spectrometry (HRMS) | Used to confirm the exact molecular weight and elemental composition. |[1] |

Photophysical and Acid-Base Properties

The compound's fluorescence and its reactivity as a Lewis acid are its most significant features.

Table 3: Photophysical Properties of this compound

| Property | Description | Reference |

|---|---|---|

| UV-Vis Absorption | The electronic absorption spectrum is dominated by the π-π* transitions of the pyrene core. | [1] |

| Fluorescence | The pyrene moiety provides a strong fluorescent signal that can be modulated upon binding to analytes such as diols.[1] Pyrene-based structures can exhibit strong emission when excited, for example, at 365 nm.[5][6] |

Table 4: Acid-Base Properties of this compound

| Property | Value | Description | Reference |

|---|

| pKa | ~8.5 | The extended π-conjugation of the pyrene ring increases the acidity of the boronic acid group compared to unsubstituted phenylboronic acid (pKa 8.83).[3] This enhances its Lewis acid character, making it more reactive toward nucleophiles like diols at physiological pH. |[1] |

Solubility and Stability

Experimental Protocols

Synthesis via Suzuki-Miyaura Coupling

The primary method for synthesizing this compound and its derivatives is the Suzuki-Miyaura cross-coupling reaction.[1] A common strategy involves a two-step process starting with the Miyaura borylation of 1-bromopyrene.[1]

Step 1: Miyaura Borylation of 1-Bromopyrene

-

Reactants: 1-bromopyrene is reacted with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).

-

Catalyst System: A palladium catalyst, for example, [Pd(dppf)Cl₂], and a base like potassium acetate (KOAc) are used.

-

Solvent: Anhydrous solvents such as dioxane or DMF are typically used.

-

Procedure: The reactants are mixed in the solvent under an inert atmosphere (e.g., nitrogen or argon). The mixture is heated (e.g., to 80-100 °C) for several hours until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC).

-

Workup and Purification: After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The resulting crude product, 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene, is purified using column chromatography.

Step 2: Suzuki-Miyaura Cross-Coupling

-

Reactants: The purified pyrene boronic ester from Step 1 is coupled with a suitable aryl halide, such as 4-bromophenylboronic acid or its corresponding ester.

-

Catalyst System: A palladium(0) catalyst, such as Pd(PPh₃)₄, and a base (e.g., Na₂CO₃ or K₂CO₃ in an aqueous solution) are required.

-

Solvent System: A two-phase solvent system, such as toluene/ethanol/water, is commonly employed.

-

Procedure: The reactants, catalyst, and base are combined in the solvent system under an inert atmosphere. The mixture is heated to reflux for several hours. Reaction progress is monitored by TLC.

-

Workup and Purification: Upon completion, the organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., MgSO₄). The solvent is evaporated, and the final product, this compound, is purified by recrystallization or column chromatography.

Characterization Techniques

A suite of analytical methods is essential to confirm the identity, purity, and structure of the synthesized compound.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation.[1]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and confirm the elemental composition.[1]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps identify the presence of specific functional groups, such as the B-O and O-H stretching vibrations of the boronic acid moiety.[1]

Applications in Research and Development

The dual functionality of the pyrene fluorophore and the diol-binding boronic acid group enables several advanced applications.

Fluorescence-Based Sensing

A primary application is in the development of fluorescent sensors. The boronic acid group can form reversible covalent complexes with molecules containing 1,2- or 1,3-diol groups, such as sugars.[1] This binding event alters the electronic environment of the pyrene fluorophore, leading to a detectable change in its fluorescence emission (e.g., intensity or wavelength shift).[1] This principle is the basis for creating sensors to visualize biological structures and processes.[1]

-

Cancer Cell Imaging: The boronic acid can selectively bind to glycans that are overexpressed on the surface of cancer cells, allowing for targeted fluorescent labeling and imaging.[1]

Organic Electronics and Materials Science

As a building block in organic synthesis, this compound is used to construct larger conjugated molecules for electronic applications.[1]

-

Organic Semiconductors: Through Suzuki-Miyaura coupling reactions, it can be incorporated into complex pyrene-aryl conjugates designed for use in organic electronic devices.[1]

-

Supramolecular Chemistry: The ability of the pyrene units to engage in π-stacking interactions, combined with the reactivity of the boronic acid, can be harnessed to construct ordered, self-assembling functional materials.[1]

References

- 1. This compound | 872050-52-7 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 4. Phenylboronic acid CAS#: 98-80-6 [m.chemicalbook.com]

- 5. en.lnu.edu.cn [en.lnu.edu.cn]

- 6. Pyrene-Based Fluorescent Porous Organic Polymers for Recognition and Detection of Pesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of Pyrene-Based Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of pyrene-based boronic acids. These compounds are of significant interest in medicinal chemistry, materials science, and chemical sensor development due to the unique photophysical properties of the pyrene core combined with the versatile reactivity and binding capabilities of the boronic acid moiety. This document offers detailed experimental protocols, tabulated NMR data for key compounds, and visual representations of synthetic pathways to facilitate the identification, characterization, and utilization of these valuable molecules.

Introduction to Pyrene-Based Boronic Acids

Pyrene is a polycyclic aromatic hydrocarbon (PAH) known for its high quantum yield of fluorescence and its propensity for excimer formation, making it a popular fluorophore in sensing applications. The introduction of a boronic acid group [-B(OH)₂] onto the pyrene scaffold imparts the ability to form reversible covalent bonds with 1,2- and 1,3-diols, a feature widely exploited for the detection of saccharides and other biologically relevant molecules. The position of the boronic acid substituent on the pyrene ring significantly influences the electronic properties and, consequently, the NMR spectral characteristics of the molecule. This guide focuses on the detailed NMR analysis of pyrene-1-boronic acid and its derivatives, with comparative data for other isomers.

General Synthetic Strategies

The synthesis of pyrene-based boronic acids typically proceeds through the borylation of a corresponding bromopyrene precursor. A common and effective method is the Miyaura borylation, which involves the palladium-catalyzed reaction of a bromopyrene with a diboron reagent, such as bis(pinacolato)diborane (B₂pin₂), followed by hydrolysis to the free boronic acid. An alternative route involves the lithiation of bromopyrene followed by quenching with a trialkyl borate.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and purification of pyrene-based boronic acids. The following protocols are based on established literature methods.[1]

Synthesis of 1-Bromopyrene

To a stirred solution of pyrene (1.01 g, 5 mmol) and hydrobromic acid (0.62 mL of a 48% aqueous solution, 5.5 mmol) in a 1:1 (v/v) mixture of methanol and diethyl ether (10 mL), hydrogen peroxide (30%, 0.20 g, 10 mmol) is added slowly over 20 minutes while maintaining the temperature below 12 °C. The mixture is then stirred at 30 °C for 12 hours. After completion, the solvent is removed under reduced pressure. The crude product is extracted with ethyl acetate (100 mL) and washed three times with a 5% aqueous potassium bromide solution (3 x 100 mL). The organic phase is dried over anhydrous sodium sulfate. The final product is purified by flash column chromatography on silica gel.[1]

Synthesis of Pyrene-1-boronic acid pinacol ester (via Miyaura Borylation)

In a solution of 1-bromopyrene (2.5 g, 8.9 mmol) in dioxane, Pd(dppf)Cl₂ (0.33 g, 0.44 mmol), bis(pinacolato)diborane (3.39 g, 13.3 mmol), and KOAc (2 g, 20.4 mmol) are added. The reaction mixture is degassed with nitrogen and stirred overnight at 90 °C. After the reaction is complete, the mixture is poured into water and extracted with chloroform. The organic layer is dried with Na₂SO₄, and the solvent is removed. The residue is purified by column chromatography.[1]

Synthesis of Pyrene-1-boronic acid

The pyrene-1-boronic acid pinacol ester is subjected to oxidative cleavage to yield the free boronic acid. Sodium periodate (NaIO₄) is typically used for this conversion in a biphasic solvent system, followed by acidification with HCl. After stirring for 24 hours, the product is extracted, and the solvent is removed. The pure product can be obtained by washing the residue with benzene.[1]

NMR Data Presentation

The following tables summarize the ¹H and ¹³C NMR chemical shift data for pyrene-1-boronic acid and its derivatives. All ¹H NMR chemical shifts are reported to two decimal places, and ¹³C NMR shifts are reported to one decimal place.

Table 1: ¹H NMR Chemical Shift Data (δ, ppm)

| Compound | H-2 | H-3 | H-4 | H-5 | H-6 | H-7 | H-8 | H-9 | H-10 | Other Signals | Solvent |

| Pyrene-1-boronic acid [1] | - | - | - | - | - | - | - | - | - | 8.79 (d, 1H), 8.66 (s, 2H, -B(OH)₂), 8.35 (d, 1H), 8.14-8.30 (m, 6H), 8.04 (t, 1H) | DMSO-d₆ |

| Pyrene-1-boronic acid neopentyl glycol ester [1] | - | - | - | - | - | - | - | - | - | 9.09 (d, 1H), 8.53 (d, 1H), 7.99-8.23 (m, 7H) | 4.01 (s, 4H, -OCH₂), 1.18 (s, 6H, -CH₃) |

| Pyrene-2-boronic acid pinacol ester [2] | - | - | - | - | - | - | - | - | - | 8.67 (s, 2H), 8.17 (d, J=7.6 Hz, 2H), 8.12 (d, J=9.0 Hz, 2H), 8.07 (d, J=9.0 Hz, 2H), 8.03 (d, J=7.3 Hz, 1H) | 1.48 (s, 12H, -CH₃) |

| Pyrene-2,7-diboronic acid pinacol ester [2] | - | - | - | - | - | - | - | - | - | 8.62 (s, 4H), 8.09 (s, 4H) | 1.46 (s, 24H, -CH₃) |

Note: Specific proton assignments on the pyrene ring for multiplets are often complex and may require 2D NMR techniques for definitive assignment. The data presented reflects the reported values in the literature.

Table 2: ¹³C NMR Chemical Shift Data (δ, ppm)

| Compound | Pyrene Carbons | Other Carbons | Solvent |

| Pyrene-1-boronic acid [1] | 134.1, 132.6, 131.9, 131.5, 130.9, 130.5, 128.6, 127.6, 126.9, 126.0, 125.0, 124.1, 123.7, 123.1 (C-B bond not reported) | - | DMSO-d₆ |

| Pyrene-1-boronic acid neopentyl glycol ester [1] | 135.9, 133.0, 131.2, 130.8, 128.2, 128.0, 127.6, 127.4, 125.6, 125.1, 125.0, 124.8, 124.6, 124.1 (C-B bond not reported) | 72.7 (-OCH₂), 31.9 (quat-C), 22.0 (-CH₃) | CDCl₃ |

| Pyrene-2-boronic acid pinacol ester [2] | 131.7, 131.5, 130.5, 127.9, 127.4, 126.5, 126.4, 125.0, 124.7 (C-B bond not reported) | 84.3 (quat-C), 25.1 (-CH₃) | CDCl₃ |

| Pyrene-2,7-diboronic acid pinacol ester [2] | 131.3, 131.0, 127.8, 126.4 (C-B bond not reported) | 84.3 (quat-C), 25.1 (-CH₃) | CDCl₃ |

Note: The carbon atom directly attached to the boron (ipso-carbon) is often not observed or appears as a very broad signal in ¹³C NMR spectra due to quadrupolar relaxation of the boron nucleus.

NMR Analysis Workflow

The characterization of a newly synthesized pyrene-based boronic acid typically follows a structured NMR analysis workflow.

This workflow begins with standard 1D ¹H and ¹³C NMR experiments to obtain an overview of the molecule's structure. For more complex substitution patterns or for unambiguous assignment of all signals, a suite of 2D NMR experiments is employed. COSY (Correlation Spectroscopy) is used to establish proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) correlates directly bonded proton-carbon pairs. Finally, HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons, which is invaluable for assigning quaternary carbons and piecing together the molecular framework.

Conclusion

The ¹H and ¹³C NMR spectroscopic data presented in this guide provide a foundational dataset for researchers working with pyrene-based boronic acids. The characteristic chemical shifts of the pyrene protons in the aromatic region (typically δ 8.0-9.1 ppm) and the influence of the boronic acid substituent are key identifiers. The provided synthetic and analytical workflows offer a practical framework for the preparation and confident characterization of these important compounds. As the field of pyrene-based functional molecules continues to expand, a thorough understanding of their NMR properties will remain an indispensable tool for innovation.

References

An In-depth Technical Guide to the Solubility of (4-(Pyren-1-yl)phenyl)boronic Acid in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Introduction

(4-(Pyren-1-yl)phenyl)boronic acid is a specialized arylboronic acid that incorporates a large, fluorescent pyrene moiety. This unique structure makes it a valuable building block in the synthesis of advanced materials, fluorescent probes, and sensors. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, is well-established for creating complex pyrene-aryl conjugates. Understanding the solubility of this compound in various organic solvents is critical for its effective use in synthesis, purification, and formulation.

This guide provides a summary of the available solubility information for analogous compounds, outlines a standard experimental protocol for determining solubility, and illustrates key experimental and logical workflows. As of this review, specific quantitative solubility data for this compound in organic solvents is not available in published literature. This highlights a common data gap for specialized boronic acids.[1][2] Therefore, this document provides general solubility trends for a parent compound and equips researchers with the methodology to generate specific data for the target molecule.

Solubility Profile of an Analogous Compound: Phenylboronic Acid

In the absence of specific data for this compound, the solubility characteristics of its parent compound, phenylboronic acid, can provide a useful baseline. The large, nonpolar pyrene group is expected to decrease solubility in polar solvents and increase it in nonpolar aromatic solvents compared to the parent acid. Phenylboronic acid is generally soluble in most polar organic solvents.[3]

Table 1: Qualitative Solubility of Phenylboronic Acid in Common Organic Solvents

| Solvent Class | Examples | Solubility Level | Reference |

| Ethers | Diethyl ether, THF | High | [4][5][6] |

| Ketones | Acetone, 3-Pentanone | High | [4][5][6] |

| Chlorinated Solvents | Chloroform | Moderate | [4][5][6] |

| Alcohols | Ethanol, Methanol | Soluble | [3] |

| Hydrocarbons | Hexanes, Methylcyclohexane | Very Low | [4][5][6] |

| Aprotic Polar | DMSO, DMF | Soluble | |

| Aromatic | Toluene, Benzene | Sparingly Soluble |

Note: This table is based on data for phenylboronic acid and serves as an estimate. The pyrene moiety in the target compound will influence its solubility.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental method is required. The OECD Test Guideline 105 (Shake-Flask Method) is a widely accepted and robust protocol for determining the solubility of substances.[7][8][9] It is suitable for compounds with solubilities above 0.01 g/L.[7][10]

Principle: A surplus of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The solution is then separated from the undissolved solid, and the concentration of the dissolved substance in the filtrate is measured using a suitable analytical technique (e.g., HPLC-UV, GC).[9]

Apparatus:

-

Constant temperature water bath or shaker incubator (controlled to ± 0.5 °C).

-

Glass flasks with low-adsorption stoppers.

-

Centrifuge capable of temperature control.

-

Syringe filters (e.g., 0.22 µm PTFE) compatible with the solvent.

-

Calibrated analytical instrument (e.g., HPLC with UV detector).

-

Standard laboratory glassware.

Procedure:

-

Preliminary Test: A preliminary test should be conducted to estimate the approximate solubility and the time required to reach equilibrium.[8]

-

Equilibration: Add an excess amount of this compound to a flask containing the chosen organic solvent. The amount should be sufficient to ensure a solid phase remains at equilibrium.

-

Agitation: Seal the flask and place it in the constant temperature shaker bath (e.g., 25 °C ± 0.5 °C). Agitate the mixture for a predetermined time (e.g., 24-48 hours). A minimum of three flasks should be prepared.

-

Phase Separation: After equilibration, allow the flasks to stand in the temperature bath for at least 24 hours to allow the solid to settle. Subsequently, separate the saturated solution from the undissolved solid. This is typically achieved by centrifugation in a temperature-controlled centrifuge or by filtration using a syringe filter chemically inert to the solvent.[7]

-

Analysis: Determine the concentration of the compound in the clear, saturated solution using a validated analytical method. For a UV-active compound like this, HPLC-UV is often suitable.

-

Calculation: The solubility is reported as the average concentration from the replicate flasks, typically in units of g/L or mg/mL.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the logical factors influencing the solubility of arylboronic acids.

Caption: Workflow for the OECD 105 Shake-Flask solubility method.

Caption: Factors influencing the solubility of the target compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. d-nb.info [d-nb.info]

- 6. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 7. orbit.dtu.dk [orbit.dtu.dk]

- 8. oecd.org [oecd.org]

- 9. filab.fr [filab.fr]

- 10. OECD 105 - Phytosafe [phytosafe.com]

Photophysical Properties of Pyrene-Containing Boronic Acids: A Technical Guide for Researchers

Abstract: This technical guide provides an in-depth exploration of the photophysical properties of pyrene-containing boronic acids, a class of molecules that has garnered significant interest for its versatile applications in sensing, materials science, and drug development. By covalently linking the highly fluorescent pyrene moiety with the diol-recognizing boronic acid group, researchers have developed powerful probes capable of detecting a wide range of biologically relevant analytes. This document details the core photophysical mechanisms, summarizes key quantitative data, outlines experimental protocols, and illustrates the underlying principles with clear diagrams.

Introduction to Pyrene-Boronic Acid Conjugates

Pyrene-containing boronic acids merge the exceptional photophysical characteristics of the pyrene fluorophore with the versatile binding capabilities of boronic acid. This combination has led to the development of advanced fluorescent sensors and functional materials.

The Pyrene Fluorophore

Pyrene is a polycyclic aromatic hydrocarbon renowned for its distinctive photophysical properties. It possesses a long fluorescence lifetime and a high fluorescence quantum yield, making it an excellent emissive chromophore.[1][2] A key feature of pyrene is its ability to form "excimers" (excited-state dimers) at high concentrations or when two pyrene units are brought into close proximity.[2][3] This results in a characteristic broad, red-shifted emission band, in addition to its structured monomer emission. The ratio of monomer to excimer emission is highly sensitive to the local environment, a property widely exploited in sensing applications.[4]

The Boronic Acid Moiety

Boronic acids are Lewis acids that can reversibly and covalently bind with molecules containing 1,2- or 1,3-diol functionalities to form cyclic boronate esters.[5][6] This interaction is fundamental to their use as synthetic receptors for saccharides (e.g., glucose, fructose), catechols, and other biologically important diol-containing compounds.[6][7] The binding affinity is pH-dependent, as the boronic acid must typically be in its anionic, sp³-hybridized state to form a stable complex with a diol.[8]

Core Photophysical Sensing Mechanisms

The fluorescence output of pyrene-boronic acid conjugates can be modulated upon analyte binding through several distinct mechanisms.

Photoinduced Electron Transfer (PET)

In many designs, the boronic acid group acts as an electron-withdrawing moiety that quenches the fluorescence of the adjacent pyrene fluorophore through a photoinduced electron transfer (PET) process.[9] When the boronic acid binds to a diol-containing analyte, the resulting boronate ester formation can inhibit or block this PET pathway. This restores the fluorescence of the pyrene unit, leading to a "turn-on" sensor response.[6][9]

Analyte-Induced Aggregation and Excimer Formation

The formation of pyrene excimers provides a ratiometric sensing signal. In these systems, individual probe molecules exhibit pyrene's characteristic monomer fluorescence. The binding of a specific analyte can induce the aggregation of the probe molecules, bringing the pyrene units into close enough proximity to form excimers. This results in a decrease in monomer emission and a simultaneous increase in the red-shifted excimer emission. This change in the excimer-to-monomer intensity ratio is often used for quantitative detection.[4][6]

Applications in Sensing and Detection

Saccharide Detection

A primary application of pyrene-boronic acids is in the fluorescent sensing of saccharides.[7] The reversible binding of the boronic acid to the cis-diol groups of sugars like glucose and fructose leads to a measurable change in fluorescence, often at physiologically relevant pH levels.[5][8] The selectivity can be tuned by designing molecules with multiple boronic acid groups (diboronic acids) that match the spacing of hydroxyl groups on a target saccharide.[10]

Reactive Oxygen Species (ROS) Detection

Pyrene-boronic acids are also effective probes for reactive oxygen species (ROS), which are implicated in numerous diseases.[11][12] Highly reactive species like hydrogen peroxide (H₂O₂) and peroxynitrite (ONOO⁻) can rapidly and irreversibly oxidize the C-B bond of the boronic acid to a C-O bond, releasing a phenol derivative.[13] This chemical transformation, known as oxidative deboronation, permanently alters the electronic properties of the molecule, causing a significant change in its fluorescence and enabling the detection of ROS in biological systems.[12][13]

Quantitative Photophysical Data

The photophysical properties of these compounds are highly dependent on the specific molecular structure, solvent, pH, and the presence of analytes. The following table summarizes representative data from the literature.

| Compound/System | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ_F) | Molar Extinction (ε) (M⁻¹cm⁻¹) | Notes |

| Pyrene (in cyclohexane) | 317 | - | 0.32 | 54,000 at 335 nm | A baseline reference for the pyrene fluorophore. |

| LNU-45 (Pyrene-boronic acid polymer in THF) | 365 | 469 | 0.21 | - | A fluorescent porous organic polymer for pesticide detection.[1] |

| LNU-47 (Pyrene-boronic acid polymer in THF) | 365 | - | 0.13 | - | A structural analogue of LNU-45.[1] |

| Pyrenemaleimide-Actin Adduct | - | - | - | - | Shows complex decay with lifetimes of 17, 48, and 111 ns.[14] |

| Pyrenyliodoacetamide-Actin Adduct | - | - | - | - | Shows complex decay with lifetimes of 3, 14, and 60 ns.[14] |

Experimental Protocols

General UV-Vis and Fluorescence Spectroscopy

A standardized protocol is crucial for obtaining reliable and reproducible photophysical data.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the pyrene-boronic acid derivative in a suitable solvent (e.g., THF, buffered aqueous solution). Use a 1 cm pathlength quartz cuvette. The concentration should be adjusted so that the absorbance at the excitation wavelength is below 0.1 to avoid inner-filter effects.

-

UV-Vis Absorption Spectroscopy: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer to determine the maximum absorption wavelength (λ_abs).

-

Fluorescence Spectroscopy:

-

Set the excitation wavelength of the spectrofluorometer, typically at or near λ_abs.

-

Record the emission spectrum over the expected range for pyrene monomer (approx. 370-420 nm) and excimer (approx. 450-550 nm) emission.

-

Ensure that the collected spectra are corrected for the wavelength-dependent sensitivity of the instrument's detector and optics.

-

-

Quantum Yield Determination: The fluorescence quantum yield (Φ_F) is often determined using a relative method. This involves comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54) under identical experimental conditions.

-

Analyte Sensing Experiment: To evaluate sensing capabilities, aliquots of a concentrated analyte stock solution are incrementally added to the probe solution. A fluorescence spectrum is recorded after each addition to monitor the change in emission intensity or the ratiometric monomer/excimer signal.[15]

Conclusion and Future Outlook

Pyrene-containing boronic acids are a versatile and powerful class of fluorescent molecules. Their photophysical properties, governed by mechanisms such as PET and excimer formation, can be rationally designed and tuned for specific applications. They have proven to be invaluable tools for the detection of biologically crucial molecules like saccharides and reactive oxygen species. Future research will likely focus on developing probes with enhanced selectivity and sensitivity for in-vivo imaging, creating novel "smart" materials with stimuli-responsive properties, and integrating these molecules into diagnostic platforms for clinical and environmental monitoring.

References

- 1. Pyrene-Based Fluorescent Porous Organic Polymers for Recognition and Detection of Pesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photophysical properties and applications of coordination complexes incorporating pyrene [scite.ai]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Recent developments in pyrene-based fluorescence recognition and imaging of Ag + and Pb 2+ ions: Synthesis, applications and challenges - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00289F [pubs.rsc.org]

- 5. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04503H [pubs.rsc.org]

- 6. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Saccharide Sensors Based on Phenylboronic Acid Derivatives [manu56.magtech.com.cn]

- 8. Selective sensing of saccharides using simple boronic acids and their aggregates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60148J [pubs.rsc.org]

- 9. Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. boronic-acid-based-sensors-for-small-molecule-reactive-species-a-review - Ask this paper | Bohrium [bohrium.com]

- 12. researchgate.net [researchgate.net]

- 13. Towards selective detection of reactive oxygen and nitrogen species with the use of fluorogenic probes – limitations, progress, and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fluorescence spectroscopic studies of pyrene-actin adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Experimental evidence of incomplete fluorescence quenching of pyrene bound to humic substances: implications for K oc measurements - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C6PP00052E [pubs.rsc.org]

The Intricate Dance of Light and Matter: A Technical Guide to the Fluorescence Quenching Mechanisms of Pyrene Boronic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

In the realm of molecular sensing and diagnostics, pyrene boronic acid derivatives have emerged as powerful tools, offering a highly sensitive and versatile platform for the detection of a wide array of biologically significant molecules. Their utility is rooted in the fascinating phenomenon of fluorescence quenching, a process where the characteristic light emission of the pyrene fluorophore is diminished or altered upon interaction with a specific analyte. This in-depth technical guide delves into the core fluorescence quenching mechanisms of pyrene boronic acid derivatives, providing researchers, scientists, and drug development professionals with a comprehensive understanding of the principles, experimental methodologies, and applications of these remarkable compounds.

Core Quenching Mechanisms at Play

The fluorescence of pyrene boronic acid derivatives is primarily modulated through three key quenching mechanisms: Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), and Aggregation-Caused Quenching (ACQ). Understanding these mechanisms is paramount to the rational design of novel sensors with enhanced selectivity and sensitivity.

Photoinduced Electron Transfer (PET)

PET is a predominant mechanism in pyrene boronic acid sensors, particularly for the detection of saccharides. In the unbound state, the boronic acid moiety can act as an electron acceptor, quenching the fluorescence of the nearby pyrene fluorophore upon excitation. This occurs through the transfer of an electron from the excited pyrene (the donor) to the boronic acid group.

Upon binding of a diol-containing analyte, such as a saccharide, to the boronic acid, a stable cyclic boronate ester is formed. This binding event alters the electronic properties of the boron center, making it a poorer electron acceptor. Consequently, the PET process is inhibited, leading to a "turn-on" fluorescence response, where the emission of the pyrene fluorophore is restored or enhanced. The strength of this response is directly proportional to the concentration of the analyte, forming the basis for quantitative detection.

Förster Resonance Energy Transfer (FRET)

FRET is a non-radiative energy transfer process that occurs between two chromophores, a donor and an acceptor, when they are in close proximity (typically 1-10 nm). In the context of pyrene boronic acid derivatives, a sensor can be designed with pyrene as the donor and another fluorophore as the acceptor. The efficiency of FRET is highly dependent on the distance between the donor and acceptor and the spectral overlap between the donor's emission and the acceptor's absorption spectra.

Analyte binding to the boronic acid moiety can induce a conformational change in the sensor molecule, altering the distance between the pyrene donor and the acceptor. This change in distance directly impacts the FRET efficiency, leading to a ratiometric change in the fluorescence emission. Ratiometric sensing, which relies on the ratio of two emission intensities, offers a significant advantage as it is less susceptible to fluctuations in probe concentration and excitation intensity, leading to more robust and reliable measurements.

Aggregation-Caused Quenching (ACQ)

Pyrene, as a planar aromatic molecule, has a strong tendency to form aggregates, particularly in aqueous environments or at high concentrations. This aggregation often leads to fluorescence quenching, a phenomenon known as Aggregation-Caused Quenching (ACQ). In the aggregated state, the pyrene molecules are in close proximity, leading to non-radiative decay pathways that dissipate the excitation energy as heat rather than light.

While ACQ can be a limitation, it can also be harnessed for sensing applications. For instance, a pyrene boronic acid derivative might be designed to be in a monomeric, fluorescent state in the absence of an analyte. Upon binding to a target molecule, the resulting complex could be induced to aggregate, leading to a "turn-off" fluorescence response. Conversely, some research focuses on designing pyrene derivatives that exhibit Aggregation-Induced Emission (AIE), where aggregation leads to an enhancement of fluorescence.

Quantitative Data Summary

The following tables summarize key quantitative data for selected pyrene boronic acid derivatives, providing a comparative overview of their performance in sensing various analytes.

Table 1: Binding Constants of Pyrene Boronic Acid Derivatives with Saccharides

| Sensor | Analyte | Binding Constant (K_a, M⁻¹) | Conditions | Reference |

| 1-Pyreneboronic acid | D-Fructose | 4365 | Aqueous solution | [1] |

| 1-Pyreneboronic acid | D-Glucose | 110 | Aqueous solution | [1] |

| Sensor 16 (a diboronic acid pyrene derivative) | D-Fructose | 353 | Aqueous solution | [2] |

| Sensor 16 (a diboronic acid pyrene derivative) | D-Glucose | 1378 | Aqueous solution | [2] |

| Diboronic acid sensor 13 | D-Glucose | 142 ± 12 | - | [2] |

Table 2: Fluorescence Response of Pyrene Boronic Acid Sensors to Saccharides

| Sensor | Analyte | Fluorescence Change | Fold Increase | Reference |

| Sensor 13 | D-Glucose | Enhancement | 3-fold | [2] |

| Sensor 14 | D-Glucose | Enhancement | 4.5-fold | [2] |

| Sensor 15 | D-Glucose | Enhancement | 1.5-fold | [2] |

| Sensor 16 | D-Glucose | Enhancement | 3.9-fold | [2] |

Table 3: Quantum Yields of Selected Boronic Acid-Based Fluorescent Probes

| Probe | Quantum Yield (Φ_f) | Conditions | Reference |

| o-BMOQBA | - | Water | [3] |

| m-BMOQBA | - | Water | [3] |

| p-BMOQBA | - | Water | [3] |

| BMOQ (control) | - | Water | [3] |

| BTTQ with PBA | 0.191 ± 0.0044 | - | [4] |

| BTTQ alone | 0.0101 ± 0.0004 | - | [4] |

Experimental Protocols

Synthesis of 1-Pyreneboronic Acid

A common method for the synthesis of 1-pyreneboronic acid involves the reaction of 1-bromopyrene with an organolithium reagent followed by quenching with a borate ester.[5]

Materials:

-

1-Bromopyrene

-

n-Butyllithium (n-BuLi) in hexanes

-

Trimethyl borate

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Hexane

Procedure:

-

Dissolve 1-bromopyrene in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi solution dropwise to the cooled solution, maintaining the temperature at -78 °C.

-

After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.

-

Add trimethyl borate to the reaction mixture and continue stirring at -78 °C for another hour.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by adding aqueous HCl solution until the mixture is acidic.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain 1-pyreneboronic acid.

Fluorescence Quenching Titration Experiment

Fluorescence quenching titration is a fundamental technique used to study the interaction between a fluorophore and a quencher.

Materials and Equipment:

-

Pyrene boronic acid derivative solution of known concentration

-

Analyte (quencher) solution of known concentration

-

Buffer solution

-

Fluorometer

-

Quartz cuvettes

Procedure:

-

Prepare a stock solution of the pyrene boronic acid derivative in a suitable buffer. The concentration should be low enough to avoid inner filter effects (absorbance < 0.1).

-

Prepare a stock solution of the analyte (quencher) in the same buffer.

-

Place a known volume of the pyrene boronic acid derivative solution into a quartz cuvette.

-

Record the initial fluorescence emission spectrum of the solution.

-

Add a small aliquot of the quencher solution to the cuvette, mix thoroughly, and allow the system to equilibrate.

-

Record the fluorescence emission spectrum after the addition of the quencher.

-

Repeat steps 5 and 6 with increasing concentrations of the quencher.

-

Correct the fluorescence intensity data for dilution effects.

-

Analyze the data using the Stern-Volmer equation: F₀/F = 1 + Ksv[Q] where F₀ is the fluorescence intensity in the absence of the quencher, F is the fluorescence intensity in the presence of the quencher at concentration [Q], and Ksv is the Stern-Volmer quenching constant. A plot of F₀/F versus [Q] should yield a straight line with a slope equal to Ksv.

Signaling Pathways and Applications in Drug Development

Pyrene boronic acid derivatives are increasingly being utilized to probe and visualize key biological signaling pathways, offering valuable insights for drug development.

Sensing Saccharides in Cellular Environments

Abnormal glucose metabolism is a hallmark of cancer. Pyrene boronic acid-based sensors can be employed to visualize and quantify glucose uptake in living cells, providing a tool to study cancer cell metabolism and to screen for drugs that target glycolysis. For instance, a sensor that exhibits a "turn-on" fluorescence response upon binding to glucose can be used to map glucose concentrations within different cellular compartments.

Detecting Reactive Oxygen Species (ROS)

Reactive oxygen species (ROS) are key signaling molecules involved in a multitude of cellular processes, and their dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders. Pyrene boronic acid derivatives can be designed to react with specific ROS, such as hydrogen peroxide (H₂O₂), leading to a change in fluorescence. This allows for the real-time monitoring of ROS production in living cells in response to various stimuli or drug treatments.[6]

Applications in Drug Development

The unique properties of pyrene boronic acid derivatives make them valuable assets in the drug development pipeline:

-

High-Throughput Screening (HTS): The "turn-on" or "turn-off" fluorescence response of these sensors can be adapted for HTS assays to identify inhibitors of enzymes that produce or consume saccharides or ROS.

-

Diagnostic Tools: Pyrene boronic acid-based probes can be developed into diagnostic tools for diseases characterized by altered levels of specific biomarkers, such as glucose in diabetes or ROS in inflammatory diseases.[7]

-

Drug Delivery: The boronic acid moiety can be used to target drugs to specific sites, such as cancer cells that overexpress certain cell-surface glycans. The pyrene fluorophore can then be used to track the delivery and release of the drug.

Conclusion

The fluorescence quenching mechanisms of pyrene boronic acid derivatives provide a rich and versatile platform for the development of sophisticated molecular sensors. A thorough understanding of PET, FRET, and ACQ, coupled with robust experimental methodologies, empowers researchers to design and synthesize novel probes with tailored specificities and sensitivities. These tools hold immense promise for advancing our understanding of complex biological processes and for accelerating the discovery and development of new therapeutics and diagnostics.

References

- 1. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 2. Synthesis of 2- and 2,7-functionalized pyrene derivatives: an application of selective C-H borylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quenching-enhanced fluorescence titration protocol for accurate determination of free energy of membrane binding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorescence quenching of boronic acid derivatives by aniline in alcohols – A Negative deviation from Stern–Volmer equation [inis.iaea.org]

- 5. chem.uci.edu [chem.uci.edu]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

The Influence of Electron-Donating and -Withdrawing Groups on Pyrene Boronic Acid Fluorescence: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the photophysical effects induced by electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the fluorescence of pyrene boronic acid. Pyrene boronic acid and its derivatives have emerged as powerful tools in molecular sensing and diagnostics, primarily due to the unique environmental sensitivity of the pyrene fluorophore combined with the versatile binding capabilities of the boronic acid moiety. Understanding how electronic modifications to the pyrene core modulate its fluorescence is critical for the rational design of advanced fluorescent probes and sensors.

Core Concepts in Fluorescence Modulation

The fluorescence of pyrene boronic acid derivatives is primarily governed by two key mechanisms: Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT). The boronic acid group itself plays a crucial dual role; in its neutral, trigonal planar (sp²) state, it acts as an electron-withdrawing group. Upon covalent binding with a 1,2- or 1,3-diol, such as a saccharide, it transitions to an anionic, tetrahedral (sp³) boronate ester, which functions as an electron-donating group.[1][2][3] This reversible transformation is the foundation of its use in fluorescent sensing.

Photoinduced Electron Transfer (PET)

In a typical PET sensor, the pyrene fluorophore is connected to a receptor (e.g., an amine) via a short spacer. The fluorescence is "off" when the receptor's lone pair of electrons can be transferred to the excited fluorophore, quenching the fluorescence. Interaction of the boronic acid with an analyte can disrupt this process, turning the fluorescence "on."

Figure 1: General mechanism of a Photoinduced Electron Transfer (PET) sensor.

Intramolecular Charge Transfer (ICT)

In ICT systems, an electron-donating group and an electron-withdrawing group are directly conjugated with the pyrene π-system. Upon excitation, an electron is transferred from the donor to the acceptor, creating a charge-separated excited state. The energy of this ICT state is highly sensitive to solvent polarity and the electronic nature of the substituents. Changes in these factors lead to shifts in the emission wavelength. When the boronic acid binds a diol, its electronic character flips from withdrawing to donating, significantly altering the ICT process and causing a detectable spectral shift.[1][4]

Figure 2: Intramolecular Charge Transfer (ICT) mechanism modulation by diol binding.

Impact of Substituents on Photophysical Properties

The strategic placement of EDGs or EWGs on the pyrene core allows for the fine-tuning of its photophysical properties, including absorption and emission wavelengths (λ_abs_ and λ_em_), Stokes shift, and fluorescence quantum yield (Φ_F_).

Electron-Withdrawing Groups (EWGs)

Attaching a strong EWG, such as a nitro group (–NO₂), to the pyrene ring typically leads to significant fluorescence quenching. For instance, 1-nitropyrene exhibits a very low fluorescence quantum yield (Φ_F_ ≈ 10⁻⁴) because the nitro group introduces efficient non-radiative decay pathways, diminishing the emissive properties of the pyrene core.[5][6] This effect is so pronounced that some nitro-substituted fluorophores show no observable fluorescence at all.[1] The neutral boronic acid group itself acts as a mild EWG, contributing to the overall electronic structure of the molecule.[1]

Electron-Donating Groups (EDGs)

Conversely, the introduction of EDGs, such as amino (–NH₂) or alkoxy (–OR) groups, generally enhances fluorescence. These groups increase the electron density of the pyrene π-system, often leading to higher fluorescence quantum yields and red-shifted emission spectra. N-alkylamino pyrene derivatives have been reported to be strongly emissive, with one example showing a quantum yield as high as 0.68.[7][8] This enhancement is crucial for developing "turn-on" sensors, where the formation of the anionic boronate ester (an EDG) upon analyte binding leads to a significant increase in fluorescence intensity.

Quantitative Data Summary

The following tables summarize the photophysical properties of pyrene and representative derivatives functionalized with electron-donating and electron-withdrawing groups. This data provides a quantitative basis for comparing the effects of different substituents.

| Compound | Substituent Type | λ_abs_ (nm) | λ_em_ (nm) | Stokes Shift (cm⁻¹) | Φ_F_ | Solvent | Ref. |

| Unsubstituted | |||||||

| Pyrene | None | 334 | 374, 385, 394 | ~3300 | 0.65 | Cyclohexane | [9] |

| EDG-Substituted | |||||||

| N-Benzylamino(pyren-1-yl)methylphosphonic acid | Amino (EDG) | ~345 | ~380, 398 | ~2800 | 0.68 | PBS | [7] |

| 2,7-bis(N(Ph)-C₆H₄-4-OMe)pyrene | Amino (EDG) | 433 | 511 | ~3600 | 0.89 | Toluene | [9] |

| EWG-Substituted | |||||||

| 1-Nitropyrene | Nitro (EWG) | 402 | 430 | ~1600 | ~10⁻⁴ | Acetonitrile | [5][6] |

| Pyren-1-ylboronic acid | Boronic Acid (EWG) | 358 | 377, 396 | ~1400 | N/A | N/A | [10] |

Note: Data is compiled from various sources and conditions; direct comparison should be made with caution. N/A indicates data not available in the cited sources.

Experimental Protocols

Detailed and robust experimental procedures are essential for synthesizing and characterizing these fluorescent probes. Below are representative protocols for the synthesis of a substituted pyrene boronic acid derivative via Suzuki-Miyaura coupling and for the measurement of its fluorescence quantum yield.

Synthesis via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the C-C bond formation between a borylated pyrene and an aryl halide, a common method for creating complex pyrene derivatives.

Figure 3: General workflow for Suzuki-Miyaura cross-coupling synthesis.

Detailed Methodology:

-

Reagent Preparation : To a Schlenk flask, add the pyrene boronic acid or ester (1.0 eq.), the aryl halide (1.1 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., aqueous 2M K₂CO₃, 3.0 eq.).[11]

-

Inert Atmosphere : Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to remove oxygen, which can deactivate the catalyst.

-

Solvent Addition : Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.

-

Reaction : Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-24 hours.

-

Monitoring : Monitor the reaction's completion by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup : After cooling to room temperature, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification : Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure substituted pyrene derivative.

-

Characterization : Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Fluorescence Quantum Yield (Φ_F_) Measurement

The comparative method is a reliable technique for determining Φ_F_ by comparing the fluorescence of the unknown sample to a well-characterized standard with a known quantum yield.[12][13]

Figure 4: Workflow for measuring fluorescence quantum yield by the comparative method.

Detailed Methodology:

-

Standard Selection : Choose a fluorescence standard with a known quantum yield (Φ_std_) that absorbs and emits in a similar spectral region to the pyrene derivative being tested (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_std_ = 0.58).[14]

-

Solution Preparation : Prepare a series of five to six dilute solutions of both the standard and the test compound in the same solvent. The absorbance of these solutions at the chosen excitation wavelength (λ_ex_) should be kept below 0.1 to minimize inner filter effects.[12]

-

Absorbance Measurement : Record the UV-Vis absorption spectrum for each solution.

-

Fluorescence Measurement : Record the corrected fluorescence emission spectrum for each solution using the same λ_ex_ and identical instrument settings (e.g., slit widths).

-

Data Analysis :

-

Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity (I).

-

For both the standard and the sample, plot the integrated fluorescence intensity (I) versus the absorbance (A) at λ_ex_. The data should yield a straight line passing through the origin.

-

Determine the slope (Gradient) of each line.

-

-

Calculation : Calculate the quantum yield of the sample (Φ_s_) using the following equation:[13]

Φ_s_ = Φ_std_ × (Grad_s_ / Grad_std_) × (n_s_² / n_std_²)

Where Grad is the gradient from the plot of integrated intensity vs. absorbance, and n is the refractive index of the solvent used for the sample (s) and standard (std). If the same solvent is used, the refractive index term (n_s_² / n_std_²) cancels out.

Conclusion

The fluorescence of pyrene boronic acid is highly tunable through the strategic introduction of electron-donating and electron-withdrawing substituents. EWGs tend to quench fluorescence, while EDGs often enhance it. The boronic acid moiety's unique ability to switch from an electron-withdrawing to an electron-donating group upon diol binding is the cornerstone of its application in sensing. By leveraging these fundamental principles and applying robust synthetic and analytical protocols, researchers can rationally design and develop novel pyrene-based fluorescent probes with tailored properties for a wide range of applications in chemical biology and drug development.

References

- 1. Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Charge transfer fluorescent probes using boronic acids for monosaccharide signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04503H [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, fluorescence properties and the promising cytotoxicity of pyrene-derived aminophosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] Synthesis, fluorescence properties and the promising cytotoxicity of pyrene–derived aminophosphonates | Semantic Scholar [semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Pyren-1-ylboronic acid | C16H11BO2 | CID 5084102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. rose-hulman.edu [rose-hulman.edu]

- 12. chem.uci.edu [chem.uci.edu]

- 13. agilent.com [agilent.com]

- 14. iss.com [iss.com]

An In-depth Technical Guide to (4-(Pyren-1-yl)phenyl)boronic acid (CAS Number: 872050-52-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and key applications of (4-(Pyren-1-yl)phenyl)boronic acid, registered under CAS number 872050-52-7. This compound is of significant interest in the fields of organic synthesis, materials science, and biomedical research, primarily due to its unique fluorescent properties and its ability to selectively bind to carbohydrates.

Core Properties

This compound is a solid, appearing as a light yellow to green powder or crystalline substance.[1] Its structure, featuring a pyrene moiety linked to a phenylboronic acid, gives rise to its distinct characteristics. The pyrene group is a well-known fluorophore, while the boronic acid functional group allows for versatile chemical reactions and specific molecular recognition.[2]

Physicochemical and Spectroscopic Data

The key properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 872050-52-7 | [1][2] |

| IUPAC Name | This compound | [3] |

| Synonyms | 4-(1-Pyrenyl)benzeneboronic acid | [1] |

| Molecular Formula | C₂₂H₁₅BO₂ | [1][2] |

| Molecular Weight | 322.17 g/mol | [1][4] |

| Physical State | Solid, powder to crystal | [1][4] |

| Appearance | Light yellow to yellow to green | [1] |

| pKa | ~8.5 | [2] |

| Solubility | Soluble in most polar organic solvents; poorly soluble in hexanes and carbon tetrachloride. | [5][6] |

| ¹H NMR (Aromatic Protons) | δ 8.07–7.99 ppm | [2] |

| ¹³C NMR (Carbonyl/Carboxylic Carbons) | δ 167.30–63.19 ppm | [2] |

Synthesis

The primary and most established method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[2] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.[2]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a representative example for the synthesis of this compound.

Reactants:

-

1-Bromopyrene

-

4-Formylphenyl)boronic acid (as a precursor to the phenylboronic acid moiety) or a suitable boronate ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, CsF)

-

Solvent (e.g., 1,4-Dioxane, Toluene, DMF)

Procedure:

-

In a reaction vessel purged with an inert gas (e.g., argon or nitrogen), dissolve 1-bromopyrene and the phenylboronic acid derivative in the chosen solvent.

-

Add the palladium catalyst and the base to the reaction mixture.

-

Heat the mixture to reflux for a specified period, monitoring the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup to remove inorganic salts and the catalyst. This typically involves partitioning the mixture between an organic solvent and water.

-

Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Characterization:

The structure and purity of the synthesized compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[2]

Key Applications in Research and Development

The unique bifunctional nature of this compound, combining the fluorescence of pyrene with the reactivity of boronic acid, makes it a valuable tool in several research areas.

Cancer Cell Imaging and Targeting

A significant application of this compound is in the fluorescent labeling and imaging of cancer cells.[2][7] The boronic acid moiety can form reversible covalent bonds with cis-1,2-diols present in saccharides.[1][8] Many cancer cells overexpress certain glycans, such as sialic acid, on their surface.[3][7] this compound can selectively bind to these sialic acid residues, allowing for the targeted fluorescent labeling of cancer cells.[3][7] This interaction is pH-dependent, which can be exploited for controlled binding and release.[8]

Below is a diagram illustrating the binding of this compound to sialic acid on a cancer cell surface.

Organic Electronics

The pyrene core of the molecule makes it a candidate for use in organic electronics.[2] Through Suzuki-Miyaura coupling reactions, it can be incorporated into larger conjugated molecules that can function as organic semiconductors.[2]

Suppliers

This compound is available from a number of chemical suppliers who specialize in research chemicals and building blocks for organic synthesis. Below is a list of some suppliers:

| Supplier | Website |

| Sigma-Aldrich (Merck) | --INVALID-LINK-- |

| TCI Chemicals | --INVALID-LINK-- |

| Benchchem | --INVALID-LINK-- |

| BoronPharm | --INVALID-LINK-- |

| Amadis Chemical | --INVALID-LINK-- |

| Angene International Limited | --INVALID-LINK-- |

| HANGZHOU LINGRUI CHEMICAL CO., LTD. | Not directly available |

| Warshel Chemical Ltd | --INVALID-LINK-- |

| BLDpharm | --INVALID-LINK-- |

| CymitQuimica | --INVALID-LINK-- |

References

- 1. Synthesis and Evaluation of Protein–Phenylboronic Acid Conjugates as Lectin Mimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 872050-52-7 | Benchchem [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 6. d-nb.info [d-nb.info]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Direct discrimination of cell surface glycosylation signatures using a single pH-responsive boronic acid-functionalized polymer - PMC [pmc.ncbi.nlm.nih.gov]

Role of the pyrene moiety in the fluorescence of boronic acid sensors

An In-depth Technical Guide on the Role of the Pyrene Moiety in the Fluorescence of Boronic Acid Sensors

Introduction

Boronic acid-based fluorescent sensors have emerged as a powerful tool for the detection and quantification of saccharides and other diol-containing compounds.[1][2][3] This capability stems from the unique ability of boronic acids to reversibly form covalent bonds with 1,2- or 1,3-diols in aqueous solutions.[4][5] When a fluorophore is integrated into the sensor's molecular structure, this binding event can be translated into a measurable change in fluorescence, providing a sensitive and selective method for analyte detection.[2][6]

Among the various fluorophores utilized, pyrene holds a prominent position due to its exceptional photophysical properties.[7][8] Pyrene is a polycyclic aromatic hydrocarbon known for its high fluorescence quantum yield, long fluorescence lifetime, and distinct dual emission characteristics, namely monomer and excimer fluorescence.[8][9][10][11] These features make pyrene a highly versatile component in the design of sophisticated fluorescent sensors.

This technical guide provides a comprehensive exploration of the multifaceted role of the pyrene moiety in the signaling mechanisms of boronic acid sensors. It is intended for researchers, scientists, and drug development professionals who are engaged in the design and application of fluorescent chemosensors.

Core Signaling Mechanisms

The fluorescence of a pyrene-boronic acid sensor is modulated by the binding of an analyte to the boronic acid receptor. This modulation occurs through several distinct photophysical mechanisms, which are detailed below.

Photoinduced Electron Transfer (PET)

Photoinduced Electron Transfer (PET) is a primary mechanism governing the function of many "turn-on" fluorescent sensors.[12][13] In a typical design, a tertiary amine is positioned near the boronic acid group. In the absence of a saccharide, the lone pair of electrons on the nitrogen atom can transfer to the photoexcited pyrene, quenching its fluorescence.[6][7] This process keeps the sensor in a non-fluorescent "off" state.

Upon the addition of a diol-containing analyte, the boronic acid binds to it, forming a cyclic boronate ester.[14] This binding increases the Lewis acidity of the boron atom, which in turn strengthens its interaction with the adjacent nitrogen.[4][15] This enhanced interaction lowers the energy of the nitrogen's lone pair, making the electron transfer to the excited pyrene energetically unfavorable. As a result, the PET process is inhibited, and the fluorescence of the pyrene is restored, leading to a "turn-on" signal.[6][7][12]

References

- 1. Molecular Boronic Acid-Based Saccharide Sensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04503H [pubs.rsc.org]

- 8. pH-responsive polymer-supported pyrene-based fluorescent dyes for CO 2 detection in aqueous environments - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY01186D [pubs.rsc.org]

- 9. Recent Advances in Excimer-Based Fluorescence Probes for Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metal-Enhanced Excimer (P-type) Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyrene-Based Fluorescent Porous Organic Polymers for Recognition and Detection of Pesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 13. Boronic acid based photoinduced electron transfer (PET) fluorescence sensors for saccharides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Modeling Boronic Acid Based Fluorescent Saccharide Sensors: Computational Investigation of d-Fructose Binding to Dimethylaminomethylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling Reaction Using (4-(Pyren-1-yl)phenyl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] This reaction is particularly valued in pharmaceutical and materials science for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and their derivatives.[2][3] The use of (4-(Pyren-1-yl)phenyl)boronic acid as a coupling partner allows for the introduction of the pyrene moiety, a polycyclic aromatic hydrocarbon known for its unique photophysical properties, into various molecular scaffolds.[4] The resulting pyrene-functionalized biaryls are of significant interest for applications as fluorescent probes, in organic light-emitting diodes (OLEDs), and as building blocks for advanced materials.[4]

This document provides detailed application notes and protocols for performing the Suzuki-Miyaura coupling reaction with this compound and various aryl halides.

Applications

The Suzuki-Miyaura coupling reaction utilizing this compound is a versatile tool for the synthesis of a wide range of functionalized molecules. Key application areas include:

-

Drug Discovery and Development: The pyrene scaffold can be incorporated into drug candidates to act as a fluorescent tag for studying drug-target interactions, cellular uptake, and distribution. The formation of biaryl structures is a common motif in many approved drugs.[2]

-

Materials Science: The synthesis of pyrene-containing conjugated polymers and small molecules for use in electronic and optoelectronic devices is a significant application.[4] The high fluorescence quantum yields of many pyrene derivatives make them ideal for use in OLEDs.

-

Fluorescent Probes: The sensitivity of pyrene's fluorescence to its local environment allows for the design of probes that can detect specific analytes or changes in polarity, viscosity, and other microenvironmental factors.

Experimental Protocols

The following protocols are generalized procedures for the Suzuki-Miyaura coupling of this compound with aryl halides. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) may be necessary for specific substrates.

General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of arylboronic acids with aryl halides.[5][6]

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide, aryl iodide)

-

Palladium catalyst (e.g., Palladium(II) acetate [Pd(OAc)₂], Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃])

-

Phosphine ligand (e.g., Triphenylphosphine [PPh₃], XPhos)

-

Base (e.g., Potassium carbonate [K₂CO₃], Cesium carbonate [Cs₂CO₃], Potassium phosphate [K₃PO₄])

-

Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, Dimethylformamide [DMF])

-

Degassed water

Procedure:

-

To an oven-dried reaction vessel (e.g., Schlenk flask) equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., 2 mol% Pd(OAc)₂), and the phosphine ligand (e.g., 4 mol% PPh₃).

-

Add the base (2.0 - 3.0 equivalents, e.g., K₂CO₃).

-

Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (monitored by TLC or LC-MS, typically 4-24 hours).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Data Presentation

The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura coupling reactions that can be adapted for use with this compound.

| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromoacetophenone | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | 85-95 |

| 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ (3) | 1,4-Dioxane/H₂O (5:1) | 110 | 8 | 90-98 |

| 4-Iodoanisole | Pd(OAc)₂ (1.5) | PPh₃ (3) | Cs₂CO₃ (2.5) | DMF/H₂O (9:1) | 90 | 16 | 88-96 |

| 3-Bromopyridine | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | 1,4-Dioxane/H₂O (4:1) | 100 | 10 | 80-90 |

Note: Yields are indicative and may vary depending on the specific reaction conditions and the purity of the starting materials.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[1]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for the synthesis of biaryls using the Suzuki-Miyaura coupling reaction.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 2- and 2,7-functionalized pyrene derivatives: an application of selective C-H borylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for (4-(Pyren-1-yl)phenyl)boronic acid as a Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(Pyren-1-yl)phenyl)boronic acid is a fluorescent probe that leverages the unique photophysical properties of pyrene and the diol-binding capability of boronic acid. The pyrene moiety is a well-known fluorophore characterized by its high quantum yield and sensitivity to the local environment, including the formation of excimers. The boronic acid group acts as a recognition site, forming reversible covalent bonds with 1,2- or 1,3-diols, which are common structural motifs in saccharides and other biologically relevant molecules. This interaction modulates the fluorescence of the pyrene unit, enabling the detection and quantification of target analytes.

The sensing mechanism primarily relies on the modulation of photoinduced electron transfer (PET) or changes in aggregation states leading to altered excimer emission upon binding of a diol to the boronic acid. In its unbound state, the boronic acid can act as an electron-withdrawing group, quenching the pyrene fluorescence. Upon binding to a diol, the boron atom's hybridization changes, altering its electronic properties and often leading to an enhancement of fluorescence.

These characteristics make this compound and its derivatives valuable tools for various applications, including the detection of saccharides, monitoring enzymatic reactions, and imaging of cells.

Data Presentation

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₂₂H₁₅BO₂ |

| Molecular Weight | 322.17 g/mol |

| Appearance | Solid |

| CAS Number | 872050-52-7 |

Binding Affinity of Pyrene-Boronic Acid Probes with Saccharides

The binding constants (Kₐ) are crucial for understanding the affinity and selectivity of the probe for different analytes. The following table summarizes representative binding constants for pyrene-boronic acid derivatives with common saccharides. It is important to note that these values can be influenced by the specific structure of the probe, pH, and solvent conditions.

| Probe | Analyte | Binding Constant (Kₐ, M⁻¹) | pH | Solvent |

| Phenylboronic Acid | D-Fructose | 4365 | - | - |

| Phenylboronic Acid | D-Glucose | 110 | - | - |

| Diboronic Acid Sensor | D-Glucose | 1472 | - | Mixed Solvents |

| Cationic Diboronic Acid | D-Glucose | 2512 | Physiological | Aqueous |

| CN-Substituted Diboronic Acid | D-Glucose | 6489.5 | - | 33% MeOH/PBS |

| Diboronic Acid Sensor | D-Fructose | 316 | 7.77 | 33.3% Methanol/H₂O |

| Diboronic Acid Sensor | D-Galactose | 158 | 7.77 | 33.3% Methanol/H₂O |

Experimental Protocols

Protocol 1: General Procedure for Saccharide Detection using Fluorescence Spectroscopy

This protocol outlines the steps for the detection and quantification of saccharides using this compound.

Materials:

-

This compound

-

Stock solutions of target saccharides (e.g., D-glucose, D-fructose) of known concentrations

-

Buffer solution (e.g., Phosphate-Buffered Saline - PBS, HEPES) at the desired pH (typically physiological pH 7.4)

-

Organic solvent for stock solution of the probe (e.g., DMSO, Methanol)

-